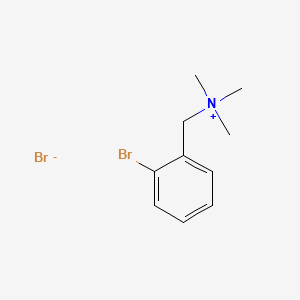
(o-Bromobenzyl)trimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(o-Bromobenzyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C10H15Br2N. It is characterized by the presence of a bromine atom attached to the benzyl group, which is further connected to a trimethylammonium moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (o-Bromobenzyl)trimethylammonium bromide typically involves the quaternization of (o-Bromobenzyl)amine with trimethylamine in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: (o-Bromobenzyl)trimethylammonium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (o-Bromobenzyl)amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products like (o-Hydroxybenzyl)trimethylammonium bromide or (o-Cyanobenzyl)trimethylammonium bromide.
Oxidation: Products like (o-Bromobenzaldehyde) or (o-Bromobenzoic acid).
Reduction: (o-Bromobenzyl)amine.
Scientific Research Applications
(o-Bromobenzyl)trimethylammonium bromide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (o-Bromobenzyl)trimethylammonium bromide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. Additionally, the compound can interact with negatively charged sites on proteins, affecting their structure and function. These interactions are crucial for its antimicrobial and catalytic properties.
Comparison with Similar Compounds
Benzyltrimethylammonium bromide: Similar structure but lacks the bromine atom on the benzyl group.
(p-Bromobenzyl)trimethylammonium bromide: Similar structure but with the bromine atom in the para position.
(m-Bromobenzyl)trimethylammonium bromide: Similar structure but with the bromine atom in the meta position.
Uniqueness: (o-Bromobenzyl)trimethylammonium bromide is unique due to the ortho position of the bromine atom, which influences its reactivity and interaction with biological systems. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its para and meta counterparts.
Properties
CAS No. |
73680-76-9 |
|---|---|
Molecular Formula |
C10H15Br2N |
Molecular Weight |
309.04 g/mol |
IUPAC Name |
(2-bromophenyl)methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15BrN.BrH/c1-12(2,3)8-9-6-4-5-7-10(9)11;/h4-7H,8H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
UPJYMAGUUYTAOY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















